For-Met-Leu-pNA

Descripción

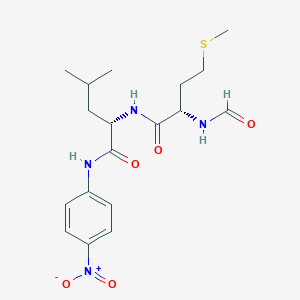

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMAYZXZOMUBJX-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enzymatic Cleavage of For-Met-Leu-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-Methionyl-Leucyl-p-Nitroanilide (For-Met-Leu-pNA or fMLP-pNA) is a synthetic chromogenic substrate utilized in the study of proteolytic enzymes, particularly those involved in inflammatory processes. Its cleavage serves as a valuable tool for assessing the activity of certain serine proteases, which are key players in the innate immune response. This technical guide provides an in-depth analysis of the mechanism behind this compound cleavage, supported by quantitative data from analogous substrates, detailed experimental protocols, and visualizations of the relevant biological pathways.

The cleavage of this compound is intrinsically linked to the activation of neutrophils, a type of white blood cell crucial for host defense. Neutrophils can be stimulated by N-formyl peptides, such as N-Formylmethionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or from damaged mitochondria. This activation triggers a cascade of events, including the release of granular contents rich in proteolytic enzymes like neutrophil elastase. This compound mimics the natural substrates of these enzymes, and its hydrolysis, which releases the yellow-colored p-nitroaniline, provides a convenient method for quantifying enzymatic activity.

Enzymatic Mechanism of this compound Cleavage

The cleavage of the peptide bond in this compound is primarily catalyzed by chymotrypsin-like serine proteases, with human neutrophil elastase (HNE) being a prominent example. These enzymes share a conserved catalytic mechanism centered around a catalytic triad (B1167595) of amino acid residues in their active site: typically Aspartate (Asp), Histidine (His), and Serine (Ser).

The hydrolysis of the amide bond C-terminal to the leucine (B10760876) residue in this compound proceeds through a two-step process involving the formation of a covalent acyl-enzyme intermediate:

-

Acylation Phase:

-

The substrate, this compound, binds to the active site of the enzyme. The leucine side chain fits into a hydrophobic pocket (the S1 pocket) of the enzyme, which confers substrate specificity.

-

The catalytic triad facilitates a nucleophilic attack by the hydroxyl group of the active site serine on the carbonyl carbon of the peptide bond C-terminal to the leucine residue. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl, thereby increasing its nucleophilicity. The aspartate residue helps to orient the histidine and stabilize the positive charge that develops on its imidazole (B134444) ring.

-

This attack forms a transient, unstable tetrahedral intermediate.

-

The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate (For-Met-Leu) becomes covalently attached to the serine residue, forming an acyl-enzyme intermediate. The C-terminal portion, p-nitroaniline, is released.

-

-

Deacylation Phase:

-

A water molecule enters the active site.

-

The histidine residue, now acting as a general acid, donates a proton to the nitrogen of the scissile peptide bond as it breaks. In the deacylation phase, the histidine acts as a general base, activating the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

-

This attack forms a second tetrahedral intermediate.

-

This intermediate collapses, releasing the N-terminal portion of the substrate (For-Met-Leu) and regenerating the active enzyme.

-

The release of p-nitroaniline, a chromophore, allows for the continuous monitoring of the reaction rate by spectrophotometry at a wavelength of approximately 405 nm.

Quantitative Data

Table 1: Kinetic Parameters for the Hydrolysis of p-Nitroanilide Substrates by Serine Proteases

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| α-Chymotrypsin | N-acetyl-L-tryptophan p-nitroanilide | - | - | 300 | [1] |

| α-Chymotrypsin | Suc-Phe-pNA | 1 | 0.04 | 40 | [2] |

| α-Chymotrypsin | Suc-Ala-Phe-pNA | 4 | 0.9 | 225 | [2] |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 | 98 | 980,000 | [2] |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.21 | 13.5 | 64,000 | - |

Note: Data for MeOSuc-Ala-Ala-Pro-Val-pNA with Human Neutrophil Elastase is representative of typical values found in commercial assay kits and literature, though a specific citation with these exact values was not identified in the search results.

Experimental Protocols

Measurement of Neutrophil Elastase Activity using a Chromogenic Substrate

This protocol describes a general method for determining the activity of neutrophil elastase in a sample, such as neutrophil lysate or purified enzyme, using a chromogenic substrate like this compound or a similar p-nitroanilide substrate.

Materials:

-

Neutrophil Elastase (HNE), purified or in cell lysate

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.5

-

Chromogenic Substrate: this compound (or a suitable alternative like MeOSuc-Ala-Ala-Pro-Val-pNA) stock solution in DMSO.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dilute the HNE to the desired concentration in Assay Buffer.

-

Prepare a working solution of the chromogenic substrate by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 1 mM).

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 20 µL of the HNE solution to the sample wells. For a negative control, add 20 µL of Assay Buffer instead of the enzyme.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add 30 µL of the chromogenic substrate working solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot (ΔAbs/Δt).

-

The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (e.g., ~8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.[2]

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.

-

Experimental Workflow for Measuring Neutrophil Elastase Activity

Signaling Pathways

The cleavage of this compound is an in vitro method to measure the activity of enzymes that are released as a consequence of a physiological signaling pathway. The fMLP signaling pathway in neutrophils is a classic example of G-protein coupled receptor (GPCR) signaling that leads to cellular activation and degranulation.

fMLP-Induced Neutrophil Activation Pathway

N-formyl peptides like fMLP bind to the formyl peptide receptor 1 (FPR1), a GPCR on the surface of neutrophils. This binding event initiates a signaling cascade that results in various cellular responses, including chemotaxis, phagocytosis, and the release of granule contents containing proteases like neutrophil elastase.

References

N-Formyl-Met-Leu-p-Nitroanilide: A Technical Guide to a Putative Chromogenic Substrate and its Progenitor, the Chemoattractant N-Formyl-Met-Leu-Phe

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP or fMLF), a potent chemoattractant peptide, and explores the putative characteristics of its derivative, N-Formyl-Met-Leu p-nitroanilide. While extensive data exists for fMLP as a crucial tool in immunological and cell signaling research, information specifically detailing N-Formyl-Met-Leu p-nitroanilide is sparse in publicly available literature. This guide will first delve into the well-documented properties and functions of fMLP. Subsequently, it will extrapolate the likely chemical properties and experimental applications of N-Formyl-Met-Leu p-nitroanilide, based on the established use of p-nitroanilide moieties in chromogenic enzyme substrates.

Part 1: N-Formyl-Met-Leu-Phe (fMLP) - The Potent Chemoattractant

N-Formyl-Met-Leu-Phe is a synthetic tripeptide that mimics bacterial-derived peptides, which are recognized by the innate immune system. It serves as a powerful tool for studying leukocyte chemotaxis, degranulation, and the inflammatory response.

Chemical and Physical Properties of N-Formyl-Met-Leu-Phe

A summary of the key quantitative data for fMLP is presented in the table below, compiled from various supplier technical data sheets.

| Property | Value |

| Molecular Formula | C21H31N3O5S |

| Molecular Weight | 437.56 g/mol |

| CAS Number | 59880-97-6 |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% (HPLC) |

| Solubility | DMSO: ~30-88 mg/mLDMF: ~25-50 mg/mLEthanol: ~0.5-2 mg/mLWater: Sparingly soluble or insoluble |

| Storage | Store at -20°C, desiccated and protected from light. |

| Stability | Stable for at least 4 years when stored properly. |

Note: Solubility can vary slightly between different suppliers and batches.

Biological Activity and Mechanism of Action of fMLP

fMLP is a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) expressed on the surface of various immune cells, most notably neutrophils and macrophages. The binding of fMLP to FPR1 initiates a cascade of intracellular signaling events, leading to a range of cellular responses critical to the innate immune response.

The binding of fMLP to FPR1 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then activate downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events are central to processes like chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).

Caption: fMLP-induced signaling cascade via FPR1.

Experimental Protocols Involving fMLP

This protocol describes a common method for assessing the chemotactic response of neutrophils to fMLP using a Boyden chamber or similar migration assay system.

Materials:

-

fMLP stock solution (e.g., 10 mM in DMSO)

-

Neutrophil isolation medium (e.g., Ficoll-Paque)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Fetal Bovine Serum (FBS)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Microscope with imaging software

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS with 0.1% FBS to a final concentration of 1 x 10⁶ cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of fMLP in HBSS with 0.1% FBS. A common concentration range to test is 10⁻¹⁰ to 10⁻⁷ M.

-

Assay Setup:

-

Add the fMLP dilutions to the lower wells of the Boyden chamber. Use HBSS with 0.1% FBS as a negative control.

-

Place the polycarbonate membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

Analysis:

-

After incubation, remove the membrane.

-

Fix and stain the cells that have migrated to the underside of the membrane.

-

Count the number of migrated cells in several high-power fields for each condition using a microscope.

-

-

Data Interpretation: Plot the number of migrated cells against the concentration of fMLP to generate a dose-response curve.

Part 2: N-Formyl-Met-Leu p-Nitroanilide - A Putative Chromogenic Substrate

Predicted Chemical Properties of N-Formyl-Met-Leu p-Nitroanilide

The addition of a p-nitroanilide group in place of the phenylalanine's carboxyl group will alter the chemical properties of the molecule.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C21H30N4O5S |

| Molecular Weight | ~466.56 g/mol |

| Appearance | Likely a pale yellow or off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely to be low. |

| Chromogenic Property | Upon enzymatic cleavage, releases p-nitroaniline, which has a maximum absorbance at approximately 405-410 nm. |

Predicted Biological Application: Protease Activity Assay

N-Formyl-Met-Leu p-nitroanilide is likely a substrate for a protease that recognizes and cleaves at the C-terminal side of the leucine (B10760876) residue. Potential candidate enzymes include chymotrypsin-like proteases or specific metalloproteinases. The formyl group on the methionine may influence substrate specificity.

This workflow outlines the general steps for using a p-nitroanilide-based substrate to measure protease activity.

Caption: General workflow for a protease assay.

Materials:

-

N-Formyl-Met-Leu p-nitroanilide stock solution (e.g., 10-50 mM in DMSO)

-

Protease of interest (e.g., chymotrypsin, neutrophil elastase)

-

Assay buffer (pH and composition will depend on the specific protease)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the optimal temperature for the enzyme.

-

Dilute the protease to the desired concentration in the assay buffer.

-

Dilute the N-Formyl-Met-Leu p-nitroanilide stock solution to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the diluted protease solution to the appropriate wells. Include wells with buffer only as a blank.

-

-

Reaction Initiation:

-

To initiate the reaction, add the diluted substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to the optimal temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes) for a kinetic assay. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the final absorbance.

-

-

Data Analysis:

-

For a kinetic assay, determine the rate of change in absorbance over time (Vmax).

-

For an endpoint assay, subtract the blank absorbance from the sample absorbance.

-

The concentration of released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline is approximately 10,500 M⁻¹cm⁻¹.

-

Conclusion

N-Formyl-Met-Leu-Phe is a cornerstone reagent for research in immunology and cell signaling, with well-defined chemical properties and biological functions. Its p-nitroanilide derivative, while not well-documented, is predicted to be a valuable tool for the enzymatic analysis of specific proteases. Researchers interested in using N-Formyl-Met-Leu p-nitroanilide are advised to perform initial validation experiments to determine its substrate specificity and optimal assay conditions for their enzyme of interest. This guide provides a solid foundation for understanding the established science behind fMLP and a rational framework for the investigation and application of its chromogenic derivative.

For-Met-Leu-pNA as a Chromogenic Substrate for Peptide Deformylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Formyl-Methionyl-Leucyl-p-nitroanilide (For-Met-Leu-pNA), a widely utilized chromogenic substrate for the enzyme peptide deformylase (PDF). This document details the biochemical properties of the substrate, comprehensive experimental protocols for its use in enzymatic assays, and the cellular implications of peptide deformylase activity, making it an essential resource for researchers in bacteriology, enzymology, and antimicrobial drug development.

Core Concepts: Peptide Deformylase and its Substrate

Peptide deformylase is a metalloenzyme that plays a crucial role in bacterial protein maturation.[1][2] In bacteria, protein synthesis is initiated with an N-formylated methionine residue. PDF catalyzes the removal of this formyl group, a critical step for the subsequent action of methionine aminopeptidase (B13392206) (MAP) and the maturation of the nascent polypeptide chain.[3] Due to its essentiality for bacterial growth and survival and its absence in the cytoplasm of mammalian cells, PDF is a validated and attractive target for the development of novel antibacterial agents.[1][4]

This compound is a synthetic tripeptide that mimics the N-terminus of a nascent bacterial polypeptide chain. The presence of the p-nitroanilide (pNA) group at the C-terminus allows for a colorimetric readout upon enzymatic cleavage. The action of PDF removes the formyl group from the methionine residue. Subsequent cleavage of the peptide bond between leucine (B10760876) and p-nitroaniline by a coupling enzyme, such as an aminopeptidase, releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be monitored spectrophotometrically, is directly proportional to the activity of peptide deformylase.

Quantitative Data: Kinetic Parameters

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Escherichia coli PDF | fMAS | 4 - 10 | N/A | N/A | |

| Various Bacterial PDFs | This compound | N/A | 20 - 1000 | N/A |

Note: N/A indicates that the data was not available in the cited sources. The kcat values for this compound are presented as a range, as they can be influenced by the specific bacterial species from which the PDF is derived and the experimental conditions.

Experimental Protocols: Colorimetric Assay for Peptide Deformylase Activity

This section provides a detailed methodology for a continuous spectrophotometric assay to measure peptide deformylase activity using this compound as the substrate. This assay relies on a coupled-enzyme system where the deformylated product of PDF is subsequently cleaved by an aminopeptidase to release p-nitroaniline.

Materials:

-

Purified peptide deformylase (PDF) enzyme

-

This compound substrate stock solution (in DMSO)

-

Aeromonas proteolytica aminopeptidase (AAP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl, and a divalent cation like CoCl₂)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 37°C).

-

Dilute the PDF enzyme to the desired concentration in the assay buffer.

-

Prepare a working solution of Aeromonas proteolytica aminopeptidase in the assay buffer.

-

Prepare a series of dilutions of the this compound substrate in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following in order:

-

Assay buffer

-

Aeromonas proteolytica aminopeptidase solution

-

This compound substrate solution at various concentrations

-

-

Pre-incubate the plate at the reaction temperature for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the diluted PDF enzyme to each well.

-

Immediately place the microplate in the spectrophotometer.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 405 nm over time. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,600 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a suitable software program. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualization of Workflows and Pathways

To facilitate a deeper understanding of the processes involving this compound and peptide deformylase, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow of the coupled colorimetric assay for peptide deformylase activity.

References

- 1. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chromogenic Substrates for Bacterial Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, applications, and methodologies associated with chromogenic substrates in bacterial enzyme assays. These assays are pivotal in various fields, including clinical diagnostics, drug discovery, and molecular biology, offering a straightforward and quantifiable method for detecting and characterizing enzymatic activity.

Core Principles of Chromogenic Assays

Chromogenic enzyme assays are built on a simple yet elegant principle: a colorless substrate (the chromogenic substrate) is specifically cleaved by a target enzyme, releasing a colored product (the chromophore). The intensity of the resulting color is directly proportional to the enzymatic activity, which can be quantified spectrophotometrically.

A chromogenic substrate is a synthetic molecule composed of two key parts: a substrate moiety that is recognized and acted upon by a specific enzyme, and a chromophore group.[1] When the enzyme catalyzes the cleavage of the substrate, the chromophore is released, leading to a distinct color change.[1][2] This transformation allows for both qualitative identification and precise quantitative measurement of enzyme activity.[1]

Key Bacterial Enzymes and Corresponding Substrates

Several bacterial enzymes are routinely targeted with chromogenic assays for identification, quantification, and screening purposes. The choice of substrate is dictated by the specific enzyme of interest.

β-Lactamases

β-Lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin and cephalosporins.[3] They inactivate the antibiotic by hydrolyzing the β-lactam ring. Nitrocefin (B1678963), a chromogenic cephalosporin, is the most common substrate for detecting β-lactamase activity. Hydrolysis of Nitrocefin's β-lactam ring results in a dramatic color change from yellow (λmax ~390 nm) to red (λmax ~486 nm). This property makes it an excellent tool for screening for antibiotic resistance and for testing the efficacy of β-lactamase inhibitors.

β-Galactosidase

β-Galactosidase, encoded by the lacZ gene, is a key enzyme in the lactose (B1674315) metabolism of many bacteria, most notably Escherichia coli. It hydrolyzes β-galactosides, including lactose, into monosaccharides. This enzyme is also widely used as a reporter gene in molecular biology. The most common chromogenic substrate is o-nitrophenyl-β-D-galactopyranoside (ONPG). When cleaved by β-galactosidase, it releases galactose and the intensely yellow o-nitrophenol, which can be measured at 420 nm.

Alkaline Phosphatase (ALP)

Alkaline phosphatase is an enzyme found in many organisms, including bacteria, where it is involved in phosphate (B84403) metabolism. It catalyzes the hydrolysis of phosphate esters at an alkaline pH. A widely used chromogenic substrate for ALP is p-Nitrophenyl Phosphate (pNPP). ALP dephosphorylates pNPP to produce p-nitrophenol (pNP), a yellow-colored product with a maximum absorbance at 405 nm.

Quantitative Data and Kinetic Parameters

The efficiency of an enzyme and its affinity for a substrate are described by the Michaelis-Menten kinetic parameters: Vmax (maximum reaction velocity) and Km (the Michaelis constant, which is the substrate concentration at half Vmax). These values are crucial for comparing enzyme performance and for designing robust assays.

| Enzyme | Substrate | Bacterial Source / Enzyme Type | Km (mM) | Vmax | Conditions |

| β-Galactosidase | ONPG | Aspergillus oryzae | 0.800 | 0.0864 A/min | pH 7.5 |

| β-Galactosidase | ONPG | Lactiplantibacillus plantarum GV54 | 27.37 | 0.2592 U/min | pH 7.0, 37°C |

| β-Galactosidase | ONPG | Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol/min/mg | pH 6.5, 50°C |

| β-Galactosidase | ONPG | Metagenome-derived (βgal5) | 14.55 | 93.46 µM/min | pH range 4-10, 30°C |

| Alkaline Phosphatase | pNPP | Calf Intestinal (CIAP) | 0.76 | 3.12 µmoles/min/unit | pH 11.0 (Tris-HCl), 37°C |

| Alkaline Phosphatase | pNPP | Calf Intestinal (CIAP) | 0.40 | 1.6 µmoles/min/unit | pH 9.5 (Glycine-NaOH), 37°C |

| Alkaline Phosphatase | pNPP | General | 0.50 | 0.02 M/min | pH 9.2, 45°C |

| β-Lactamase | Nitrocefin | Class C (various plasmid-encoded) | Varies | Varies | Typically pH 7.0, 25-30°C |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented are from specific studies and should be considered as references.

Experimental Protocols and Workflows

A standardized workflow is essential for obtaining reproducible results in enzyme assays. The following diagram and protocols outline the typical steps for a quantitative chromogenic assay performed in a 96-well plate format.

Protocol: β-Lactamase Assay with Nitrocefin

This protocol is designed for the quantitative measurement of β-lactamase activity from a bacterial cell lysate.

-

Reagent Preparation :

-

Assay Buffer : 100 mM PBS, pH 7.0.

-

Nitrocefin Stock Solution : Prepare a 10 mg/mL stock solution in DMSO.

-

Nitrocefin Working Solution : Dilute the stock solution in Assay Buffer to a final concentration of 0.5-1.0 mg/mL. The solution should be yellow. Store solutions at -20°C, protected from light.

-

Sample Preparation : Lyse bacterial cells (e.g., by sonication) in cold Assay Buffer. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet debris and collect the supernatant containing the enzyme.

-

-

Assay Procedure (96-well plate) :

-

Add 50 µL of bacterial lysate (sample) or purified β-lactamase (positive control) to wells. For unknown samples, prepare several dilutions.

-

Prepare a reaction mix containing 48 µL of Assay Buffer and 2 µL of ready-to-use Nitrocefin per well.

-

To initiate the reaction, add 50 µL of the Reaction Mix to each well.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance at 490 nm in kinetic mode at room temperature, taking readings every minute for 30-60 minutes.

-

The rate of change in absorbance (ΔOD/min) is proportional to the enzyme activity.

-

Calculate the specific activity using a standard curve prepared with hydrolyzed nitrocefin and normalize to the total protein concentration of the lysate. One unit of β-lactamase hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 at 25°C.

-

Protocol: β-Galactosidase Assay with ONPG

This protocol is adapted for measuring β-galactosidase activity, often used in reporter gene assays.

-

Reagent Preparation :

-

Z-Buffer : Prepare a buffer containing appropriate salts and β-mercaptoethanol.

-

ONPG Substrate Solution : Dissolve ONPG in Z-Buffer to a final concentration of 4 mg/mL.

-

Stop Solution : 1 M Sodium Carbonate (Na2CO3).

-

Sample Preparation : Lyse cells using a suitable lysis buffer or by freeze-thaw cycles. Centrifuge to pellet debris.

-

-

Assay Procedure (Microcentrifuge Tube) :

-

Add 100 µL of cell lysate to a microcentrifuge tube.

-

Add 900 µL of Z-Buffer and pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding 200 µL of pre-warmed ONPG solution. Vortex and record the start time.

-

Incubate at 37°C until a visible yellow color develops (10 minutes to several hours).

-

Stop the reaction by adding 500 µL of Stop Solution. Record the end time.

-

-

Data Acquisition and Analysis :

-

Centrifuge the tubes to pellet any remaining cell debris.

-

Transfer the supernatant to a cuvette or a 96-well plate.

-

Read the absorbance at 420 nm.

-

Calculate enzyme activity using the Beer-Lambert law and the extinction coefficient for o-nitrophenol, or by using a standard curve. Normalize activity to the incubation time and protein concentration.

-

Application in Drug Development: Targeting β-Lactamase

Chromogenic assays are indispensable in the development of new antibiotics and resistance-breaking drugs. A primary application is the screening for inhibitors of β-lactamase enzymes. By preventing the enzyme from hydrolyzing the β-lactam ring of an antibiotic, an inhibitor can restore the antibiotic's efficacy.

The mechanism involves the β-lactam antibiotic acting as a substrate for Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. The antibiotic covalently binds to the PBP active site, inactivating it and leading to cell death. However, β-lactamase enzymes intercept and hydrolyze the antibiotic before it can reach the PBPs. A β-lactamase inhibitor works by binding to the β-lactamase, preventing it from destroying the antibiotic.

In a high-throughput screen, a library of potential inhibitor compounds can be tested. Each compound is incubated with the β-lactamase enzyme, followed by the addition of the chromogenic substrate (Nitrocefin). A compound that effectively inhibits the enzyme will prevent the color change, providing a clear and measurable signal for identifying promising drug candidates.

References

For-Met-Leu-pNA: An In-depth Technical Guide to Studying Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Methionyl-Leucyl-p-nitroanilide (For-Met-Leu-pNA) is a chromogenic peptide substrate instrumental in the study of protease activity, particularly those involved in inflammatory and immune responses. This synthetic tripeptide mimics the N-terminal sequence of bacterial proteins, making it a valuable tool for investigating the activity of proteases that recognize formylated peptides. Cleavage of the amide bond between the leucine (B10760876) residue and the p-nitroaniline (pNA) moiety by a protease releases the yellow chromophore, pNA, which can be quantified spectrophotometrically. This allows for a continuous and sensitive assay of enzymatic activity.

This technical guide provides a comprehensive overview of the use of this compound in protease research, with a focus on two key neutrophil serine proteases: Neutrophil Elastase and Cathepsin G. It includes a summary of available kinetic data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Core Concepts: Proteases and Substrate Specificity

This compound is primarily utilized to study the activity of serine proteases, a class of enzymes that play crucial roles in a wide array of physiological and pathological processes. The specificity of a protease for its substrate is determined by the amino acid sequence of the substrate and the structural characteristics of the enzyme's active site. The formyl group on the methionine residue of this compound is a key determinant for its recognition by certain proteases, particularly those involved in the host defense against bacterial infections.

Key Proteases Studied with this compound:

-

Neutrophil Elastase (NE): A powerful serine protease stored in the azurophilic granules of neutrophils. It is a key player in the innate immune response, where it degrades a wide range of extracellular matrix proteins and virulence factors from invading pathogens. Dysregulated NE activity is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

-

Cathepsin G (CatG): Another serine protease found in the azurophil granules of neutrophils. It possesses a broader substrate specificity than neutrophil elastase, with chymotrypsin-like and trypsin-like activities. Cathepsin G is involved in killing microorganisms, modulating inflammatory responses, and activating other signaling molecules.[1]

Quantitative Data on Protease-Substrate Interactions

Obtaining precise kinetic parameters is fundamental to understanding the efficiency and specificity of an enzyme for a given substrate. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an indicator of the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of Neutrophil Elastase with Various p-Nitroanilide Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | 0.21 | 13 | 62,000 | Fiedler et al. (1982) |

| Suc-Ala-Ala-Pro-Val-pNA | 1.1 | 24 | 22,000 | Nakajima et al. (1979) |

| Suc-Ala-Ala-Ala-pNA | 4.5 | 1.1 | 240 | Nakajima et al. (1979) |

Table 2: Kinetic Parameters of Cathepsin G with a Chromogenic Substrate

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.17 | 0.5 | 2,900 | Nakajima et al. (1979) |

Experimental Protocols

This section provides detailed methodologies for performing protease activity assays using this compound. These protocols can be adapted for use with purified enzymes or in more complex biological samples such as cell lysates or supernatants.

Protocol 1: General Protease Activity Assay using this compound

Objective: To determine the activity of a protease by measuring the rate of hydrolysis of this compound.

Materials:

-

This compound substrate

-

Purified protease of interest (e.g., Neutrophil Elastase, Cathepsin G) or biological sample

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% v/v Triton X-100)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Enzyme/Sample Preparation: Dilute the purified protease or biological sample to the desired concentration in Assay Buffer.

-

Assay Setup:

-

Add 180 µL of Assay Buffer to each well of the 96-well microplate.

-

Add 10 µL of the diluted enzyme/sample to the appropriate wells.

-

Include a blank control containing 190 µL of Assay Buffer and 10 µL of the corresponding buffer used for the enzyme/sample.

-

-

Reaction Initiation: To start the reaction, add 10 µL of the this compound stock solution to each well (final concentration will vary depending on the stock concentration). Mix gently by pipetting.

-

Data Acquisition: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank control from the rates of the samples.

-

Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Express the enzyme activity in appropriate units (e.g., µmol of pNA produced per minute per mg of protein).

-

Protocol 2: Determination of Kinetic Parameters (Km and kcat)

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) of a protease for this compound.

Procedure:

-

Follow the general assay protocol (Protocol 1).

-

Vary the final concentration of this compound over a wide range (e.g., from 0.1 to 10 times the expected Km).

-

Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the molar concentration of the enzyme.

-

Signaling Pathways and Experimental Workflows

The proteases studied with this compound are involved in complex signaling pathways that regulate inflammation and immunity. Understanding these pathways is crucial for interpreting the results of protease activity assays.

Formyl Peptide Receptor (FPR) Signaling Pathway

N-formylated peptides, such as the fMLP (formyl-Met-Leu-Phe) which is structurally similar to this compound, are potent chemoattractants for phagocytic leukocytes, such as neutrophils. They exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

Protease-Activated Receptor (PAR) Signaling Pathway

Neutrophil elastase and cathepsin G can also signal through a family of GPCRs called Protease-Activated Receptors (PARs). These receptors are unique in that they are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

Caption: Protease-Activated Receptor (PAR) Signaling.

Experimental Workflow for Protease Activity Assay

The following diagram illustrates a typical workflow for conducting a protease activity assay using this compound.

Caption: Experimental Workflow for Protease Activity Assay.

Conclusion

This compound serves as a valuable and versatile tool for the investigation of protease activity, particularly in the context of inflammation and immunology. Its chromogenic nature allows for simple, continuous, and sensitive monitoring of enzymatic reactions. While specific kinetic data for this substrate with key proteases like neutrophil elastase and cathepsin G remains to be fully elucidated in publicly accessible literature, the provided protocols and comparative data offer a solid foundation for researchers to design and interpret their experiments. The integration of protease activity data with an understanding of the underlying signaling pathways, such as those involving FPRs and PARs, is crucial for advancing our knowledge of the roles these enzymes play in health and disease and for the development of novel therapeutic interventions.

References

The Advent of For-Met-Leu-pNA: A Chromogenic Probe for Inflammatory Proteases

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the conceptual discovery and developmental framework for Nα-Formyl-L-methionyl-L-leucyl-p-nitroanilide (For-Met-Leu-pNA). This novel chromogenic substrate is engineered by conjugating the potent bacterial-derived chemoattractant peptide, N-Formyl-Met-Leu-Phe (fMLP), with the chromogenic reporter molecule, p-nitroaniline (pNA). The core concept leverages the inherent recognition of the formylated peptide sequence by proteases involved in inflammatory and immune responses, with the pNA moiety enabling straightforward colorimetric detection of enzymatic activity. This document provides a comprehensive overview of the underlying principles, a proposed synthesis pathway, hypothetical characterization data, detailed experimental protocols for its application, and the signaling context of its parent molecule, fMLP.

Introduction: The Convergence of Chemoattaxis and Chromogenic Detection

The innate immune system relies on the rapid detection of invading pathogens. A key mechanism in this process is the recognition of N-formylated peptides, which are characteristic of bacterial protein synthesis.[1] N-Formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) is the archetypal N-formylated tripeptide that acts as a potent chemoattractant for polymorphonuclear leukocytes (PMNs) and a macrophage activator.[2] Its discovery was a pivotal moment in understanding how immune cells are recruited to sites of infection.[2] fMLP exerts its effects by binding to specific G protein-coupled receptors on leukocytes, primarily the N-formyl peptide receptor 1 (FPR1).[1][3]

Parallel to the elucidation of chemoattractant pathways, the development of chromogenic substrates has revolutionized the study of proteolytic enzymes. These substrates typically consist of a peptide sequence recognized by a specific protease, linked to a reporter molecule like p-nitroaniline (pNA). Enzymatic cleavage of the amide bond linking the peptide to pNA releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

The conceptual development of this compound arises from the intersection of these two fields. By replacing the C-terminal phenylalanine of fMLP with p-nitroaniline, we propose a novel tool to probe for and quantify the activity of proteases that may recognize and cleave this specific N-formylated sequence. Such enzymes could be of bacterial origin or host-derived proteases involved in the inflammatory cascade, like neutrophil elastase.

Proposed Synthesis and Characterization

The synthesis of this compound can be achieved through established solid-phase peptide synthesis (SPPS) methodologies.

Proposed Synthesis Workflow

A potential synthetic route is outlined below. This method involves the sequential coupling of amino acids to a solid support, followed by N-terminal formylation and cleavage from the resin.

Hypothetical Physicochemical and Biochemical Properties

Based on the properties of similar peptide-pNA conjugates, we can predict the characteristics of this compound.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C20H30N4O5S |

| Molecular Weight | 454.55 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO, DMF |

| Excitation Wavelength (cleaved pNA) | ~405-410 nm |

| Purity (HPLC) | >95% |

Table 1: Predicted Physicochemical Properties of this compound.

Potential Applications and Experimental Protocols

This compound is envisioned as a valuable tool for identifying and characterizing proteases that recognize N-formylated peptides.

Screening for Novel Bacterial or Host Proteases

A primary application is in the screening of bacterial secretomes or leukocyte lysates for enzymatic activity capable of cleaving the substrate. This could lead to the identification of novel virulence factors or inflammatory enzymes.

Kinetic Characterization of Protease Activity

Once a protease of interest is identified, this compound can be used to determine its kinetic parameters.

Experimental Protocol: Enzyme Kinetic Assay

-

Reagents and Buffers:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Purified enzyme of interest.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405-410 nm.

-

-

Procedure:

-

Prepare a series of dilutions of the this compound substrate in the assay buffer, ranging from a concentration well below the expected Km to well above.

-

Add a fixed amount of the purified enzyme to each well of the microplate.

-

Initiate the reaction by adding the varying concentrations of the substrate to the wells.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The concentration of released p-nitroaniline can be calculated using its molar extinction coefficient (ε ≈ 8,800 M-1cm-1 at 410 nm).

-

Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

High-Throughput Screening of Protease Inhibitors

This compound is well-suited for high-throughput screening (HTS) of small molecule libraries to identify inhibitors of relevant proteases. The colorimetric readout simplifies the assay design and execution.

Signaling Context: The fMLP Receptor Pathway

While this compound is designed as a protease substrate, its parent molecule, fMLP, is a potent signaling molecule. Understanding the fMLP signaling pathway provides context for the biological environments where this compound might be employed. Binding of fMLP to FPR1 on neutrophils triggers a cascade of intracellular events crucial for the inflammatory response.

Conclusion

This compound represents a rationally designed, novel chromogenic substrate with the potential to become a valuable tool in inflammation and immunology research. Its development would enable the sensitive and continuous monitoring of proteases that recognize N-formylated peptides, facilitating the discovery of new enzymes, the characterization of their kinetics, and the high-throughput screening of inhibitors. This guide provides the foundational knowledge for the synthesis, characterization, and application of this promising research tool.

References

The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to p-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and enzymatic research, the p-nitroanilide (pNA) colorimetric assay stands as a robust, versatile, and widely adopted method for quantifying enzyme activity. Its simplicity, sensitivity, and amenability to high-throughput screening have made it an indispensable tool in academic laboratories and the pharmaceutical industry alike. This technical guide provides a comprehensive overview of the core principles of pNA-based assays, detailed experimental protocols for key enzymatic targets, and a look into a relevant signaling pathway where these assays provide critical insights.

Core Principles of p-Nitroanilide Colorimetric Assays

The fundamental principle of the pNA assay is elegant in its simplicity. It relies on a synthetic substrate in which a peptide or other specific chemical moiety recognized by the enzyme of interest is covalently linked to p-nitroaniline. In this conjugated form, the substrate is colorless. Upon enzymatic cleavage of the amide bond linking the recognition motif to pNA, the free p-nitroaniline molecule is released. Liberated p-nitroaniline imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 405 nm. The intensity of the color, and thus the absorbance, is directly proportional to the amount of pNA released, which in turn is a direct measure of the enzyme's activity.

This method is particularly prevalent for the study of proteases, where specific peptide sequences are attached to pNA, creating highly selective substrates for enzymes such as trypsin, chymotrypsin, elastase, and caspases.[1] The rate of the enzymatic reaction can be determined by monitoring the increase in absorbance over time (kinetic assay) or by measuring the final absorbance after a fixed incubation period (endpoint assay).

Visualizing the Core Principle

The enzymatic cleavage of a pNA substrate can be represented by the following workflow:

Caption: Core principle of the p-nitroanilide (pNA) colorimetric assay.

Quantitative Data in pNA Assays

Accurate quantification in pNA assays relies on precise measurements and calculations. Key quantitative data includes the molar extinction coefficient of pNA, standard curve parameters, and enzyme kinetic constants.

Table 1: Physicochemical Properties of p-Nitroaniline

| Parameter | Value | Wavelength | Conditions |

| Molar Extinction Coefficient (ε) | ~9,960 M⁻¹cm⁻¹ | 405 nm | Varies with buffer composition and pH |

Note: The molar extinction coefficient can be influenced by factors such as ionic strength and the presence of organic solvents. It is recommended to determine this value experimentally under specific assay conditions by generating a pNA standard curve.

Table 2: Example of a p-Nitroaniline Standard Curve

This table provides representative data for generating a standard curve to determine the concentration of pNA from absorbance values.

| pNA Concentration (µM) | Absorbance at 405 nm (OD) |

| 0 | 0.000 |

| 12.5 | 0.124 |

| 25 | 0.248 |

| 50 | 0.496 |

| 100 | 0.992 |

| 200 | 1.984 |

Table 3: Kinetic Parameters of Proteases with pNA Substrates

| Enzyme | Substrate | Km (µM) | Vmax |

| Trypsin | Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 162 ± 55 | 1.62 ± 0.46 µM/h |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | Not Specified |

| Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | Varies | Not Specified |

| Caspase-3 | Ac-Asp-Glu-Val-Asp-pNA (Ac-DEVD-pNA) | Not Specified | Not Specified |

Km (Michaelis constant) and Vmax (maximum reaction velocity) are crucial parameters for characterizing enzyme-substrate interactions and are determined under specific experimental conditions.

Detailed Experimental Protocols

The following are detailed methodologies for performing pNA assays for several key proteases.

General Protocol for a pNA-Based Protease Assay

This protocol provides a general framework that can be adapted for various proteases.

Materials:

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well flat-bottom microplates

-

Assay Buffer (enzyme-specific, e.g., Tris-HCl or HEPES)

-

pNA-linked substrate stock solution (e.g., 10-20 mM in DMSO)

-

Enzyme solution (purified or in cell/tissue lysate)

-

p-Nitroaniline standard solution (for standard curve)

-

Inhibitor (optional, for control experiments)

Workflow Diagram:

Caption: General experimental workflow for a pNA-based protease assay.

Procedure:

-

Prepare a pNA Standard Curve:

-

Prepare a series of known concentrations of pNA in the assay buffer.

-

Add these standards to separate wells of the 96-well plate.

-

Measure the absorbance at 405 nm and plot absorbance versus concentration to generate a standard curve.

-

-

Assay Reaction:

-

To each well, add the assay buffer.

-

Add the enzyme solution to the test wells. For control wells, add buffer or a known inhibitor.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the pNA-substrate working solution to all wells.

-

-

Measurement:

-

Kinetic Assay: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 15-60 minutes).

-

Endpoint Assay: Incubate the plate for a fixed time (e.g., 30-60 minutes). The reaction can be stopped by adding a stop solution (e.g., acetic acid). Measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the rate of pNA release from the slope of the linear portion of the absorbance versus time curve (for kinetic assays) or from the final absorbance value (for endpoint assays).

-

Use the standard curve to convert the change in absorbance to the concentration of pNA released.

-

Enzyme activity is typically expressed in units such as µmol of pNA released per minute per mg of protein (U/mg).

-

Specific Protocol: Caspase-3 Activity Assay

This assay is crucial for studying apoptosis.

-

Substrate: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM CHAPS and 5 mM DTT.

-

Procedure:

-

Prepare cell lysates from treated (apoptotic) and untreated (control) cells.

-

Add 20-50 µg of protein from each lysate to the wells of a 96-well plate.

-

Adjust the volume in each well to 50 µl with Cell Lysis Buffer.

-

Add 50 µl of 2x Reaction Buffer.

-

Initiate the reaction by adding 5 µl of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm.

-

Specific Protocol: Neutrophil Elastase Activity Assay

This assay is important in studying inflammatory diseases.

-

Substrate: MeOSuc-AAPV-pNA (N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5.

-

Procedure:

-

Add 160 µL of Assay Buffer to each well.

-

Add 20 µL of diluted human neutrophil elastase (e.g., 10-100 ng/mL final concentration).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the substrate working solution (final concentration 100-200 µM).

-

Monitor the increase in absorbance at 405 nm in kinetic mode.

-

Specific Protocol: Cathepsin G Activity Assay

-

Substrate: Suc-AAPF-pNA (N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

-

Assay Buffer: 100 mM HEPES, pH 7.5.

-

Procedure:

-

Prepare cell lysates or use purified enzyme.

-

Add up to 50 µl of the sample to the wells of a 96-well plate and adjust the volume with Assay Buffer.

-

For a background control, pre-incubate a duplicate sample with a Cathepsin G inhibitor for 10 minutes at 37°C.

-

Prepare a substrate solution in the Assay Buffer.

-

Add 40 µl of the substrate solution to each well to start the reaction.

-

Measure the absorbance at 405 nm.

-

Application in Signaling Pathway Analysis: The Urokinase Plasminogen Activator (uPA) System in Cancer Metastasis

pNA assays are instrumental in elucidating the roles of proteases in complex biological signaling pathways. A prominent example is the urokinase plasminogen activator (uPA) system, which is heavily implicated in cancer invasion and metastasis.

uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating tumor cell migration and invasion. The activity of uPA can be measured using a chromogenic pNA substrate. High levels of uPA and its receptor (uPAR) are often associated with poor prognosis in various cancers.

The binding of uPA to uPAR on the cell surface initiates a signaling cascade that promotes cell proliferation, survival, and migration. This system interacts with other cell surface receptors, such as integrins and G protein-coupled receptors, to modulate intracellular signaling pathways.

Signaling Pathway Diagram: uPA/uPAR in Cancer Metastasis

Caption: The uPA/uPAR signaling pathway in cancer cell invasion and metastasis.

Conclusion

The p-nitroanilide colorimetric assay is a powerful and accessible technique for measuring enzyme activity, particularly for proteases. Its straightforward principle, coupled with the ease of spectrophotometric detection, makes it a valuable method for basic research, drug discovery, and clinical diagnostics. A thorough understanding of the assay's principles, meticulous execution of experimental protocols, and careful data analysis are paramount for obtaining reliable and reproducible results. The application of pNA assays to dissect complex biological processes, such as the uPA/uPAR signaling pathway in cancer, underscores their enduring importance in advancing scientific knowledge and developing novel therapeutic strategies.

References

Methodological & Application

For-Met-Leu-pNA Enzyme Assay: A Detailed Guide for Researchers

Application Notes and Protocols for the quantification of enzyme activity using the chromogenic substrate N-Formyl-Methionyl-Leucyl-p-Nitroanilide (For-Met-Leu-pNA).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the chromogenic substrate this compound to measure enzyme activity. This synthetic peptide is a valuable tool for studying proteases that recognize and cleave the N-formyl-methionine linkage, a key feature of bacterial proteins. This assay is particularly relevant for the study of bacterial peptide deformylases (PDFs) and certain mammalian proteases with chymotrypsin-like activity, such as cathepsin G, which play crucial roles in bacterial pathogenesis and host inflammatory responses.

Principle of the Assay

The this compound enzyme assay is a colorimetric method based on the enzymatic hydrolysis of the peptide substrate. The enzyme cleaves the amide bond between the leucine (B10760876) residue and the p-nitroaniline (pNA) moiety. The release of free pNA results in a yellow-colored product that can be quantitatively measured by monitoring the increase in absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme activity under initial velocity conditions.

Key Enzymes Assayed

-

Peptide Deformylases (PDFs): These are essential bacterial metalloenzymes that remove the N-formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is vital for bacterial survival, PDFs are a key target for the development of novel antibiotics.

-

Cathepsin G: A serine protease found in the azurophilic granules of neutrophils. It possesses a broad substrate specificity, including chymotrypsin-like activity, and is involved in various inflammatory processes, including the killing of pathogens and tissue remodeling.[1]

-

Chymotrypsin (B1334515) and Chymotrypsin-like Enzymes: While this compound is not a classical chymotrypsin substrate, some chymotrypsin-like enzymes may exhibit activity towards it due to the presence of a hydrophobic residue (Leucine) at the P1 position.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound enzyme assay, including typical kinetic parameters for relevant enzymes and a general overview of experimental conditions.

Table 1: Kinetic Parameters of Enzymes with this compound

| Enzyme | Source Organism | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Peptide Deformylase | Arabidopsis thaliana (AtDEF1) | 0.8 ± 0.1 | 0.13 ± 0.01 | 163 |

| Peptide Deformylase | Arabidopsis thaliana (AtDEF2) | 1.1 ± 0.2 | 0.09 ± 0.01 | 82 |

| Human Peptide Deformylase | Human | - | - | 217 |

Note: Kinetic parameters can vary depending on the specific enzyme, its source, and the assay conditions. The data presented here are illustrative.

Table 2: Typical Experimental Conditions for this compound Assay

| Parameter | Recommended Range |

| Substrate Concentration | 0.1 - 2 mM (typically 5-10 times the K_m_) |

| Enzyme Concentration | Dependent on enzyme activity; should provide a linear rate of absorbance increase over the measurement period. |

| Assay Buffer | 50-100 mM Tris-HCl or HEPES |

| pH | 7.0 - 8.0 |

| Temperature | 25 - 37 °C |

| Wavelength for Absorbance Measurement | 405 - 410 nm |

| Molar Extinction Coefficient (ε) of pNA | ~9,960 M⁻¹cm⁻¹ at 405 nm[2][3] |

Experimental Protocols

This section provides a detailed methodology for performing the this compound enzyme assay.

Materials and Reagents

-

This compound substrate

-

Purified enzyme (e.g., Cathepsin G, Peptide Deformylase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

-

p-Nitroaniline (pNA) standard

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate and pNA standard

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

-

Enzyme Solution: Prepare the enzyme solution by diluting the purified enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate. Keep the enzyme solution on ice.

-

pNA Standard Stock Solution (10 mM): Dissolve p-nitroaniline in DMSO to create a 10 mM stock solution. Store at -20°C.

-

pNA Standard Curve: Prepare a series of dilutions of the pNA standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 30, 40, 50 nmol/well). Adjust the final volume of each standard to 100 µL/well with assay buffer.

Assay Procedure

-

Prepare the Reaction Mixture: In a 96-well microplate, add the following components in the specified order for each sample, blank, and control well:

-

Assay Buffer

-

Substrate solution (diluted from the stock to the desired final concentration)

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Equilibrate: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add the enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

-

Measure Absorbance: Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm in a kinetic mode, recording data every 1-2 minutes for 10-30 minutes.

-

Data Analysis:

-

Standard Curve: Plot the absorbance at 405 nm versus the known concentration of the pNA standards. Perform a linear regression to obtain the equation of the line.

-

Enzyme Activity: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each sample.

-

Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) where:

-

ΔAbs/min is the rate of change in absorbance.

-

ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹).

-

l is the path length of the sample in the microplate well (in cm).

-

-

Visualizations

Experimental Workflow

Caption: Workflow for the this compound enzyme assay.

Signaling Pathway of Formyl Peptide Receptor 1 (FPR1)

Formyl peptides, such as fMLP, are potent chemoattractants for phagocytic leukocytes, such as neutrophils. They bind to and activate G protein-coupled receptors, primarily FPR1, initiating a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation (release of enzymes like cathepsin G), and the production of reactive oxygen species (ROS).

Caption: Simplified FPR1 signaling cascade in neutrophils.

References

Application Notes and Protocols for the Use of For-Met-Leu-pNA in a Microplate Reader

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the chromogenic substrate N-Formyl-Methionyl-Leucyl-p-nitroanilide (For-Met-Leu-pNA) to measure the activity of neutrophil elastase (NE) in a microplate reader format. This assay is a valuable tool for studying enzyme kinetics, screening for NE inhibitors, and investigating the role of NE in various physiological and pathological processes.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation by inflammatory stimuli, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[3] This activity is crucial for host defense against bacterial infections; however, excessive or unregulated NE activity is implicated in the pathogenesis of numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. Consequently, NE is a significant target for therapeutic intervention.

This compound is a specific chromogenic substrate for neutrophil elastase. The enzymatic cleavage of the amide bond in this compound by NE releases the p-nitroaniline (pNA) chromophore. This release results in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzymatic activity.[4] This application note details the protocols for performing a kinetic analysis of NE activity using this compound in a 96-well microplate format, including data analysis and interpretation.

Signaling Pathway of Neutrophil Elastase Release and Action

Neutrophil elastase is released from activated neutrophils and can trigger a cascade of downstream signaling events in surrounding cells, contributing to inflammation and tissue remodeling. The following diagram illustrates a simplified overview of a key signaling pathway initiated by NE.

Caption: Signaling pathway of neutrophil elastase release and its pro-inflammatory effects.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for conducting a kinetic analysis of neutrophil elastase using this compound in a microplate reader.

References

Preparing a For-Met-Leu-pNA Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Methionyl-Leucyl-Phenylalanine p-nitroanilide (For-Met-Leu-pNA) is a chromogenic peptide substrate crucial for the activity assays of various proteases, notably neutrophil elastase and certain bacterial aminopeptidases. The formylmethionyl-leucyl-phenylalanine (fMLP) portion of the molecule is a potent chemoattractant for neutrophils and other phagocytic cells, engaging the formyl peptide receptor 1 (FPR1).[1][2] The enzymatic cleavage of the amide bond between the peptide and the p-nitroaniline (pNA) moiety releases the yellow-colored pNA, which can be quantified spectrophotometrically. This characteristic makes this compound an invaluable tool in drug discovery for screening potential enzyme inhibitors and in studying inflammatory processes.

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions, ensuring its stability and usability in various experimental settings.[3] This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in DMSO.

Data Presentation: Properties and Storage of this compound in DMSO

The following tables summarize the key quantitative data for preparing and storing this compound stock solutions.

Table 1: Solubility and Molecular Properties

| Property | Value | Reference |

| Molecular Weight | 437.55 g/mol | |

| Molecular Formula | C₂₁H₃₁N₃O₅S | |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |

| Solubility in DMSO | ≥ 4 mg/mL | |

| Appearance | White to off-white powder |

Table 2: Recommended Storage and Stability of Stock Solution

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C or -80°C | |

| Aliquoting | Aliquot to avoid repeated freeze-thaw cycles | |

| Stability at -20°C | At least 6 months | |

| Stability at -80°C | Up to 1 year | |

| Light Sensitivity | Store protected from light |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of the peptide (Molecular Weight = 437.55 g/mol ).

-

Dissolution: a. Transfer the weighed peptide into a clean microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 4.38 mg, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the peptide is completely dissolved. d. Visually inspect the solution to ensure there is no particulate matter. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Enzymatic Assay Using this compound Stock Solution

This protocol provides a general framework for a colorimetric enzyme assay using the prepared this compound stock solution. This can be adapted for specific enzymes like neutrophil elastase or bacterial aminopeptidases.

Materials:

-

10 mM this compound stock solution in DMSO

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Assay buffer (e.g., Tris-HCl or HEPES, pH 7.4)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Multichannel pipette

Procedure:

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in the assay buffer to the desired final working concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.

-

Assay Setup: a. In a 96-well plate, add the appropriate volume of assay buffer to each well. b. Add the enzyme solution or cell lysate to the designated wells. Include a negative control with buffer instead of the enzyme. c. Add any potential inhibitors or test compounds to the appropriate wells and incubate as required.

-

Initiate Reaction: To start the enzymatic reaction, add the this compound working solution to all wells.

-

Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm. For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). For endpoint assays, incubate the plate for a fixed time and then measure the final absorbance.

-

Data Analysis: Calculate the rate of reaction by determining the change in absorbance over time (ΔAbs/min). The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is ~10,500 M⁻¹cm⁻¹).

Mandatory Visualizations

Caption: Workflow for preparing this compound stock solution in DMSO.

Caption: Enzymatic cleavage of this compound and detection.

References

Optimizing Peptide Deformylase Assays: A Guide to Buffer Conditions and Protocols

Application Note

Peptide deformylase (PDF) is a metalloenzyme that plays a crucial role in bacterial protein maturation by removing the formyl group from the N-terminus of newly synthesized polypeptides. This process is essential for bacterial viability, making PDF a key target for the development of novel antibacterial agents. Accurate and reproducible in vitro assays are fundamental for studying PDF kinetics and for high-throughput screening of potential inhibitors. This document provides detailed application notes and protocols for establishing optimal buffer conditions to ensure robust and reliable peptide deformylase assays.

Core Principles for Optimal PDF Assay Performance

The enzymatic activity of peptide deformylase is highly dependent on the composition of the reaction buffer. Key parameters that require careful optimization include pH, the nature and concentration of the metal cofactor, and the presence of other additives that can influence enzyme stability and activity.

pH Optima: Most bacterial peptide deformylases exhibit optimal activity at a neutral to slightly alkaline pH, typically in the range of 7.0 to 8.0. The choice of buffering agent is also important, with HEPES and sodium or potassium phosphate (B84403) buffers being commonly used and effective in maintaining a stable pH throughout the assay.